5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one is a complex organic compound that belongs to the thiazolo[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as a 4-chlorobenzylthio group, a methyl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the cyclization of a suitable amidine or guanidine derivative with a β-dicarbonyl compound.
Introduction of Substituents: The 4-chlorobenzylthio group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a thiol derivative. The p-tolyl group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzylthio group, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alkoxides, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Interaction with DNA/RNA: Intercalating into DNA or RNA, thereby disrupting their normal functions and leading to cell death.
Modulation of Signaling Pathways: Affecting various signaling pathways within cells, leading to altered cellular responses.
Comparison with Similar Compounds
5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one can be compared with other similar compounds, such as:
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring, which are widely used in medicinal chemistry.
Thiazolo[4,5-d]pyrimidine Derivatives: Compounds with a similar fused ring structure, which may exhibit similar or enhanced biological activities.
The uniqueness of this compound lies in its specific substituents and their combined effects on its chemical and biological properties.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-6-methyl-3-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS3/c1-12-3-9-15(10-4-12)24-17-16(28-20(24)26)18(25)23(2)19(22-17)27-11-13-5-7-14(21)8-6-13/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFPGNMEJDMICV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=CC=C(C=C4)Cl)C)SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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